molecular formula C7H5BrClFO2S B12852280 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride

Cat. No.: B12852280
M. Wt: 287.53 g/mol
InChI Key: FZDAEVWJCPLMQA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a bromomethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reaction conditions may vary depending on the desired transformation, often involving specific solvents and temperatures.

Major Products Formed

The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzene derivatives.

Scientific Research Applications

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential pharmaceutical applications due to its reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group is replaced by a nucleophile, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzenesulphonyl chloride: Lacks the fluorine atom.

    4-Fluorobenzenesulphonyl chloride: Lacks the bromomethyl group.

    3-(Chloromethyl)-4-fluorobenzenesulphonyl chloride: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is unique due to the combination of the bromomethyl group, fluorine atom, and sulfonyl chloride group. This unique structure imparts specific reactivity and properties that make it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

3-(bromomethyl)-4-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(13(9,11)12)1-2-7(5)10/h1-3H,4H2

InChI Key

FZDAEVWJCPLMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)CBr)F

Origin of Product

United States

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